Cenderitide

Description

Properties

CAS No. |

507289-11-4 |

|---|---|

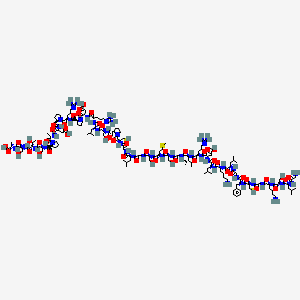

Molecular Formula |

C158H264N48O51S3 |

Molecular Weight |

3748.3 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C158H264N48O51S3/c1-17-82(12)123(201-132(233)90(37-26-47-169-157(164)165)187-138(239)100(61-121(222)223)193-137(238)97(58-81(10)11)190-129(230)88(35-22-24-45-160)185-134(235)95(56-79(6)7)180-116(216)64-173-127(228)98(59-86-32-19-18-20-33-86)192-144(245)108(75-258)182-118(218)66-171-125(226)87(34-21-23-44-159)184-141(242)105(72-210)197-135(236)94(55-78(4)5)178-114(214)63-161)149(250)175-68-117(217)181-103(70-208)140(241)188-91(43-53-260-16)131(232)196-102(69-207)128(229)174-65-115(215)179-93(54-77(2)3)126(227)172-67-119(219)183-109(76-259)154(255)206-52-31-42-113(206)148(249)198-106(73-211)142(243)191-96(57-80(8)9)136(237)186-89(36-25-46-168-156(162)163)130(231)195-101(62-122(224)225)153(254)205-51-30-40-111(205)145(246)189-92(38-27-48-170-158(166)167)152(253)204-50-29-41-112(204)146(247)194-99(60-120(220)221)133(234)176-83(13)151(252)203-49-28-39-110(203)147(248)199-107(74-212)143(244)202-124(85(15)213)150(251)200-104(71-209)139(240)177-84(14)155(256)257/h18-20,32-33,77-85,87-113,123-124,207-213,258-259H,17,21-31,34-76,159-161H2,1-16H3,(H,171,226)(H,172,227)(H,173,228)(H,174,229)(H,175,250)(H,176,234)(H,177,240)(H,178,214)(H,179,215)(H,180,216)(H,181,217)(H,182,218)(H,183,219)(H,184,242)(H,185,235)(H,186,237)(H,187,239)(H,188,241)(H,189,246)(H,190,230)(H,191,243)(H,192,245)(H,193,238)(H,194,247)(H,195,231)(H,196,232)(H,197,236)(H,198,249)(H,199,248)(H,200,251)(H,201,233)(H,202,244)(H,220,221)(H,222,223)(H,224,225)(H,256,257)(H4,162,163,168)(H4,164,165,169)(H4,166,167,170)/t82-,83-,84-,85+,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,123-,124-/m0/s1 |

InChI Key |

YZEJNKFJIYNYMP-MGAVOHMASA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N4CCCC4C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC5=CC=CC=C5)NC(=O)C(CS)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

Cenderitide's Role in Cyclic GMP (cGMP) Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cenderitide, a chimeric natriuretic peptide, represents a novel therapeutic agent with a unique mechanism of action centered on the activation of the cyclic guanosine monophosphate (cGMP) signaling pathway. This technical guide provides an in-depth exploration of this compound's core pharmacology, focusing on its interaction with natriuretic peptide receptors and the subsequent activation of cGMP. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and potentially investigating this promising molecule.

This compound is a 37-amino acid peptide engineered by fusing the structure of C-type natriuretic peptide (CNP) with the 15-amino acid C-terminus of Dendroaspis natriuretic peptide (DNP), a peptide originally isolated from the venom of the green mamba snake.[1][2] This unique chimeric structure confers upon this compound the ability to act as a dual agonist, targeting both natriuretic peptide receptor-A (NPR-A) and natriuretic peptide receptor-B (NPR-B).[1][2] This dual agonism is a key differentiator from endogenous natriuretic peptides, which typically exhibit greater selectivity for one receptor type. The activation of these receptors, which are particulate guanylyl cyclases (pGCs), leads to the intracellular conversion of guanosine triphosphate (GTP) to cGMP, a critical second messenger involved in a myriad of physiological processes.[3][4]

Signaling Pathway of this compound-Mediated cGMP Activation

The fundamental mechanism of action of this compound involves its binding to and activation of NPR-A and NPR-B. These receptors possess an extracellular ligand-binding domain, a transmembrane domain, and an intracellular domain with guanylyl cyclase activity.

The binding of this compound to the extracellular domains of NPR-A and NPR-B induces a conformational change in the receptors, leading to the activation of their intracellular guanylyl cyclase domains. This activation catalyzes the conversion of GTP to cGMP. The elevated intracellular cGMP levels then exert a range of downstream effects through the activation of cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases (PDEs). These downstream effects are tissue-specific and are responsible for the therapeutic benefits observed with this compound, including vasodilation, natriuresis, and inhibition of cardiac fibrosis.[1][3]

Quantitative Data on cGMP Activation

The following tables summarize the quantitative data available on the activation of cGMP by this compound from both in vitro and in vivo studies.

In Vitro cGMP Production in HEK293 Cells

This table presents data from a study where Human Embryonic Kidney (HEK) 293 cells were engineered to overexpress either human NPR-A or NPR-B. The cells were then treated with this compound, and the resulting cGMP production was measured.

| Cell Line | Treatment | cGMP Production (pmol/mL) |

| HEK293 (NPR-A) | Vehicle | 5 |

| HEK293 (NPR-A) | This compound | 237 |

| HEK293 (NPR-B) | Vehicle | 4 |

| HEK293 (NPR-B) | This compound | 321 |

Data from in vitro studies on HEK293 cells overexpressing human natriuretic peptide receptors.[4]

In Vivo Plasma and Urinary cGMP Levels in Heart Failure Patients

This table summarizes the results from a clinical trial in patients with stable chronic heart failure who received a four-hour infusion of this compound.

| Parameter | Placebo (Baseline) | This compound (Baseline) | Placebo (4 hours) | This compound (4 hours) |

| Plasma cGMP (pmol/mL) | 3.7 ± 1.3 | 3.9 ± 0.9 | 3.6 ± 1.0 | 8.8 ± 1.3 |

| Urinary cGMP (pmol/min) | - | 845.4 ± 279.7 | - | 2176.5 ± 1002.5 |

Data are presented as mean ± SEM.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effect on cGMP activation.

In Vitro cGMP Activation Assay in HEK293 Cells

This protocol describes the steps to measure this compound-induced cGMP production in HEK293 cells overexpressing NPR-A or NPR-B.

1. Cell Culture and Transfection:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

For transfection, cells are seeded in 6-well plates and transfected with plasmids encoding human NPR-A or NPR-B using a suitable transfection reagent according to the manufacturer's protocol. Stable cell lines overexpressing the receptors can also be generated.

2. Cell Treatment:

-

After reaching confluency, the cells are washed with serum-free medium.

-

Cells are then incubated with various concentrations of this compound or vehicle control in the presence of a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent cGMP degradation.

3. Cell Lysis and cGMP Measurement:

-

Following incubation, the medium is aspirated, and the cells are lysed with an appropriate lysis buffer (e.g., 0.1 M HCl).

-

The cell lysates are then collected, and the intracellular cGMP concentration is determined using a commercially available cGMP radioimmunoassay (RIA) kit, following the manufacturer's instructions.

Measurement of Plasma and Urinary cGMP in Clinical Studies

This protocol outlines the general procedure for collecting and analyzing plasma and urine samples for cGMP measurement in a clinical setting.

1. Sample Collection:

-

Plasma: Whole blood is collected in tubes containing a suitable anticoagulant (e.g., EDTA). The blood is then centrifuged to separate the plasma, which is subsequently stored at -80°C until analysis.

-

Urine: Urine samples are collected over a specified period. To prevent enzymatic degradation of cGMP, a preservative may be added, and the samples are stored at -20°C or lower.

2. Sample Preparation:

-

Plasma and urine samples may require a purification step, such as solid-phase extraction, to remove interfering substances before the cGMP assay.

3. cGMP Radioimmunoassay (RIA):

-

The cGMP concentration in the prepared plasma and urine samples is quantified using a competitive RIA.

-

In this assay, a known amount of radiolabeled cGMP competes with the unlabeled cGMP in the sample for a limited number of binding sites on a cGMP-specific antibody.

-

The amount of radioactivity bound to the antibody is inversely proportional to the concentration of cGMP in the sample.

-

A standard curve is generated using known concentrations of cGMP, and the concentration in the unknown samples is determined by interpolation from this curve.

Conclusion

This compound's dual agonism of NPR-A and NPR-B, leading to robust activation of the cGMP signaling pathway, underscores its potential as a therapeutic agent for cardiovascular diseases, particularly heart failure. The quantitative data from both in vitro and in vivo studies provide strong evidence for its mechanism of action. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of this compound and its role in cGMP-mediated physiological responses. Further research into the specific binding kinetics and the full spectrum of downstream signaling events will continue to elucidate the therapeutic promise of this novel chimeric peptide.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Human Study to Evaluate Safety, Tolerability, and Cyclic GMP Activating Properties of this compound in Subjects With Stable Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the diuretic properties of Cenderitide at a molecular level

For Immediate Release

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the molecular mechanisms underpinning the diuretic properties of Cenderitide, a novel chimeric natriuretic peptide. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental protocols, and visualizes complex signaling pathways to facilitate a comprehensive understanding of this compound's mode of action.

Introduction: this compound as a Novel Diuretic Agent

This compound is a synthetic peptide engineered by fusing the C-terminus of Dendroaspis natriuretic peptide (DNP) to C-type natriuretic peptide (CNP). This unique structure allows it to dually activate two types of natriuretic peptide receptors: natriuretic peptide receptor-A (NPR-A) and natriuretic peptide receptor-B (NPR-B). This dual agonism is central to its diuretic and natriuretic effects, offering a promising therapeutic strategy for conditions such as heart failure.[1]

Molecular Mechanism of Action

This compound exerts its diuretic and natriuretic effects primarily through the activation of NPR-A and NPR-B in the renal tubules. This receptor engagement triggers a cascade of intracellular events, culminating in increased sodium and water excretion.

Receptor Binding and cGMP Production

Upon binding to NPR-A and NPR-B, this compound stimulates the intrinsic guanylyl cyclase activity of these receptors. This leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger in this pathway. In vitro studies using human embryonic kidney (HEK293) cells overexpressing these receptors have demonstrated this compound's potent ability to stimulate cGMP production.[1]

Downstream Signaling: Modulation of Renal Ion Transporters

The elevated intracellular cGMP levels activate cGMP-dependent protein kinase II (cGK II), also known as protein kinase G II (PKG II).[2][3] cGK II is expressed in the proximal tubules and juxtaglomerular cells of the kidney.[2][3] The activation of cGK II is believed to modulate the activity of key ion transporters in the renal tubules, including the epithelial sodium channel (ENaC) and the Na-K-ATPase pump.

While the precise downstream signaling from cGK II to these transporters is an area of ongoing research, it is hypothesized that phosphorylation events initiated by cGK II lead to a reduction in sodium reabsorption. Studies on atrial natriuretic peptide (ANP), which also signals through cGMP, have shown inhibition of ENaC activity.[4][5] This inhibition reduces the influx of sodium from the tubular fluid into the epithelial cells. Furthermore, ANP has been demonstrated to inhibit Na-K-ATPase, the pump responsible for extruding sodium from the cell into the interstitium.[6][7] This concerted inhibition of sodium entry and exit at the tubular epithelial cells leads to increased sodium concentration in the tubular fluid, promoting water retention in the tubules through osmosis and resulting in diuresis and natriuresis.

Quantitative Data on Diuretic and Natriuretic Effects

The diuretic and natriuretic efficacy of this compound has been quantified in both preclinical and clinical studies.

In Vitro cGMP Production

| Cell Line | Receptor Overexpressed | This compound Effect on cGMP Production | Reference |

| HEK293 | Human NPR-A | Potent activation | [1] |

| HEK293 | Human NPR-B | Potent activation | [1] |

Preclinical In Vivo Data (Normal Canines)

| Parameter | Baseline | This compound Infusion | Fold Change/Increase | Reference |

| Plasma cGMP | - | - | 5-fold greater than CNP | [1] |

| Urinary cGMP Excretion | - | Markedly increased | - | [1] |

| Net Renal cGMP Generation | - | Markedly increased | - | [1] |

| Natriuresis | - | Increased | - | [1] |

| Diuresis | - | Increased | - | [1] |

| Glomerular Filtration Rate (GFR) | - | Increased | - | [1] |

Clinical Data (Human Studies)

In a study with stable heart failure patients, a 4-hour intravenous infusion of this compound was shown to be safe and well-tolerated.[1][8]

| Parameter | Placebo Group (4h) | This compound Group (4h) | Key Findings | Reference |

| Plasma cGMP | No significant change | Significantly increased | This compound activates its target receptors in humans. | [1][9] |

| Urinary cGMP Excretion | No significant change | Significantly increased | Confirms renal target engagement and cGMP production. | [1][9] |

| Blood Pressure | No significant change | No significant change | This compound has a favorable safety profile with minimal hypotensive effects. | [1] |

| Natriuresis | No significant change | No significant change | Lack of natriuresis in this study may be due to the short infusion duration or the withholding of diuretics. Further dose-ranging and longer-duration studies are warranted. | [1][8] |

| Diuresis | No significant change | No significant change | Similar to natriuresis, the short study duration might have influenced this outcome. | [1][8] |

| Glomerular Filtration Rate (GFR) | Preserved | Preserved/Increased (in patients with baseline GFR < 65 ml/min/1.73m²) | This compound appears to have a beneficial or neutral effect on renal filtration. | [1][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the investigation of this compound.

In Vitro cGMP Production Assay in HEK293 Cells

Objective: To quantify the ability of this compound to stimulate cGMP production in cells overexpressing human NPR-A or NPR-B.

Methodology:

-

Cell Culture: HEK293 cells are cultured in appropriate media and transfected with plasmids encoding either human NPR-A or NPR-B.

-

Stimulation: Transfected cells are incubated with varying concentrations of this compound for a defined period.

-

Lysis and cGMP Measurement: Cells are lysed, and the intracellular cGMP concentration is determined using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis: cGMP levels are normalized to total protein content, and dose-response curves are generated to determine the potency (EC50) of this compound.

In Vivo Diuresis and Natriuresis Studies in a Canine Model

Objective: To assess the diuretic, natriuretic, and renal hemodynamic effects of this compound in a large animal model.

Methodology:

-

Animal Preparation: Healthy mongrel dogs are anesthetized, and catheters are placed for drug infusion, blood sampling, and urine collection.

-

Hemodynamic Monitoring: Arterial and venous pressures are continuously monitored.

-

Renal Function Measurement: Glomerular filtration rate (GFR) is measured by inulin clearance. Renal blood flow can be assessed using an electromagnetic flow probe.

-

Experimental Protocol: Following a baseline stabilization period, a continuous intravenous infusion of this compound is administered at a specified dose and duration.

-

Sample Collection: Timed urine samples are collected to measure urine volume and electrolyte concentrations (sodium, potassium). Blood samples are drawn to measure plasma electrolytes, inulin, and cGMP levels.

-

Data Analysis: Changes in urine flow rate, sodium excretion rate, GFR, and other hemodynamic parameters from baseline are calculated and compared to a control group receiving a vehicle infusion.

Conclusion and Future Directions

This compound demonstrates significant diuretic and natriuretic properties at the molecular level through its dual activation of NPR-A and NPR-B and subsequent cGMP-mediated signaling. This leads to the modulation of key renal ion transporters, resulting in increased sodium and water excretion. Preclinical and early clinical data support its potential as a novel therapeutic for conditions characterized by fluid overload, such as heart failure.

Future research should focus on elucidating the precise downstream signaling cascade from cGK II to ENaC and Na-K-ATPase. Furthermore, comprehensive dose-ranging studies in human populations are necessary to fully characterize the dose-response relationship for its diuretic and natriuretic effects and to establish optimal therapeutic dosing regimens. The favorable safety profile, particularly the minimal impact on blood pressure, positions this compound as a promising candidate for further clinical development.

References

- 1. Natriuretic Peptide Based Therapeutics For Heart Failure: this compound: A Novel First-In-Class Designer Natriuretic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endogenous or overexpressed cGMP-dependent protein kinases inhibit cAMP-dependent renin release from rat isolated perfused kidney, microdissected glomeruli, and isolated juxtaglomerular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression of type II cGMP-dependent protein kinase in rat kidney is regulated by dehydration and correlated with renin gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ENaC is regulated by natriuretic peptide receptor-dependent cGMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Atrial Natriuretic Peptide and the Epithelial Sodium Channel Contribute to Spinal Cord Injury-Induced Polyuria in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atrial natriuretic peptide modulates sodium and potassium-activated adenosine triphosphatase through a mechanism involving cyclic GMP and cyclic GMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Human Study to Evaluate Safety, Tolerability, and Cyclic GMP Activating Properties of this compound in Subjects With Stable Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: In Vitro Assay for Measuring Cenderitide-Induced cGMP Production

References

- 1. mdpi.com [mdpi.com]

- 2. A Human Study to Evaluate Safety, Tolerability, and Cyclic GMP Activating Properties of this compound in Subjects With Stable Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Natriuretic Peptide Based Therapeutics For Heart Failure: this compound: A Novel First-In-Class Designer Natriuretic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Characterization and functional expression of the natriuretic peptide system in human lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. arborassays.com [arborassays.com]

- 14. cloud-clone.com [cloud-clone.com]

Application Notes and Protocols for Studying Cenderitide Receptor Activation in HEK293 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cenderitide and its Mechanism of Action

This compound (CD-NP) is a novel, chimeric natriuretic peptide engineered for the potential treatment of heart failure.[1] It is a 37-amino acid peptide created by fusing the structure of C-type natriuretic peptide (CNP) with the 15-amino acid C-terminus of Dendroaspis natriuretic peptide (DNP), a venom-derived peptide.[1] This unique structure allows this compound to function as a dual agonist, activating both natriuretic peptide receptor-A (NPR-A, also known as particulate guanylyl cyclase-A or pGC-A) and natriuretic peptide receptor-B (NPR-B, or pGC-B).[1]

The activation of these receptors by this compound stimulates the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger molecule.[2][3] The elevation of intracellular cGMP levels mediates a range of beneficial physiological effects. Activation of NPR-A is associated with natriuresis (sodium excretion) and diuresis (water excretion), helping to reduce cardiac load. Activation of NPR-B is linked to anti-proliferative and anti-fibrotic effects, which can mitigate the adverse cardiac remodeling seen in heart failure.[1]

HEK293 (Human Embryonic Kidney 293) cells are a widely used in vitro model system for studying the activity of natriuretic peptides like this compound. These cells can be transiently or stably transfected to overexpress specific receptors, such as NPR-A and NPR-B, making them an ideal platform for dissecting the specific signaling pathways activated by dual agonists.[1] Studies have elegantly demonstrated that this compound activates both pGC-A and pGC-B in HEK293 cells that selectively overexpress each receptor type.[1]

This compound Signaling Pathway

The binding of this compound to NPR-A or NPR-B on the cell surface of HEK293 cells initiates a signaling cascade that results in the production of intracellular cGMP. This second messenger then activates downstream effectors, such as cGMP-dependent protein kinases (PKG), to elicit a cellular response.

Caption: this compound signaling pathway in HEK293 cells.

Experimental Workflow for Studying this compound Activity

A typical workflow for assessing the activation of this compound receptors in HEK293 cells involves cell culture and transfection, treatment with this compound, and subsequent measurement of the downstream signaling response, such as cGMP production or reporter gene expression.

Caption: General experimental workflow for this compound studies.

Data Presentation

Table 1: Dose-Response of this compound on cGMP Production in NPR-A Overexpressing HEK293 Cells

| This compound Concentration (nM) | cGMP Production (pmol/well) - Replicate 1 | cGMP Production (pmol/well) - Replicate 2 | cGMP Production (pmol/well) - Replicate 3 | Mean cGMP Production (pmol/well) | Standard Deviation |

| 0 (Basal) | |||||

| 0.1 | |||||

| 1 | |||||

| 10 | |||||

| 100 | |||||

| 1000 | |||||

| EC50 (nM) |

Table 2: Dose-Response of this compound on cGMP Production in NPR-B Overexpressing HEK293 Cells

| This compound Concentration (nM) | cGMP Production (pmol/well) - Replicate 1 | cGMP Production (pmol/well) - Replicate 2 | cGMP Production (pmol/well) - Replicate 3 | Mean cGMP Production (pmol/well) | Standard Deviation |

| 0 (Basal) | |||||

| 0.1 | |||||

| 1 | |||||

| 10 | |||||

| 100 | |||||

| 1000 | |||||

| EC50 (nM) |

Experimental Protocols

Protocol 1: cGMP Enzyme Immunoassay (EIA)

This protocol is adapted from commercially available cGMP EIA kits and is suitable for measuring intracellular cGMP levels in HEK293 cells following treatment with this compound.

Materials:

-

HEK293 cells (parental or overexpressing NPR-A/NPR-B)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

0.1 M HCl

-

Phosphate-Buffered Saline (PBS)

-

cGMP EIA Kit (commercially available)

-

96-well microplate reader

Procedure:

-

Cell Seeding:

-

Culture HEK293 cells to ~80-90% confluency.

-

Trypsinize and resuspend cells in culture medium.

-

Seed cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Cell Treatment:

-

Gently aspirate the culture medium from the wells.

-

Wash the cells once with pre-warmed PBS.

-

Add serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 15-30 minutes at 37°C. This step is crucial to prevent the degradation of cGMP.

-

Prepare serial dilutions of this compound in serum-free medium.

-

Add the this compound dilutions to the respective wells. Include a vehicle-only control (basal level).

-

Incubate for 10-30 minutes at 37°C.

-

-

Cell Lysis and cGMP Extraction:

-

Aspirate the medium.

-

Add 100 µL of 0.1 M HCl to each well to lyse the cells and stop phosphodiesterase activity.

-

Incubate for 10-20 minutes at room temperature with gentle shaking.

-

Centrifuge the plate at 600 x g for 10 minutes to pellet cell debris.

-

-

cGMP Measurement:

-

Carefully collect the supernatant (cell lysate).

-

Perform the cGMP EIA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples (cell lysates) to the antibody-coated plate.

-

Adding the cGMP-enzyme conjugate.

-

Incubating the plate.

-

Washing the plate to remove unbound reagents.

-

Adding the substrate and incubating for color development.

-

Stopping the reaction and measuring the absorbance on a microplate reader.

-

-

-

Data Analysis:

-

Generate a standard curve using the cGMP standards provided in the kit.

-

Calculate the cGMP concentration in each sample based on the standard curve.

-

Plot the cGMP concentration against the this compound concentration and determine the EC50 value using non-linear regression analysis.

-

Protocol 2: CRE-Luciferase Reporter Gene Assay

This protocol describes a method to indirectly measure receptor activation by quantifying the expression of a reporter gene (luciferase) under the control of a cGMP-responsive promoter element, the cAMP response element (CRE), which can also be activated by the cGMP/PKG pathway.

Materials:

-

HEK293 cells

-

Expression vectors for NPR-A or NPR-B

-

CRE-luciferase reporter plasmid

-

Transfection reagent

-

Cell culture medium

-

This compound stock solution

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Transfection and Seeding:

-

Co-transfect HEK293 cells with the desired natriuretic peptide receptor (NPR-A or NPR-B) expression vector and the CRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing β-galactosidase) can be included for normalization of transfection efficiency.

-

After 24 hours, trypsinize the transfected cells and seed them into a white, opaque 96-well plate at a density of 5 x 10^4 cells per well.

-

Incubate for another 24 hours.

-

-

Cell Treatment:

-

Gently aspirate the culture medium.

-

Replace with serum-free medium and incubate for 4-6 hours to reduce basal reporter activity.

-

Prepare serial dilutions of this compound in serum-free medium.

-

Add the this compound dilutions to the wells.

-

Incubate for 5-6 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Perform the luciferase assay according to the manufacturer's protocol. This typically involves adding the luciferase reagent directly to the wells, which lyses the cells and provides the substrate for the luciferase enzyme.

-

Incubate for 10-15 minutes at room temperature to ensure complete cell lysis and signal stabilization.

-

-

Luminescence Measurement:

-

Measure the luminescence in each well using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to the control reporter (if used).

-

Calculate the fold induction of luciferase expression compared to the vehicle-treated control.

-

Plot the fold induction against the this compound concentration and determine the EC50 value.

-

References

- 1. Natriuretic Peptide Based Therapeutics For Heart Failure: this compound: A Novel First-In-Class Designer Natriuretic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (CD-NP), a novel peptide designed to activate both guanylyl cyclase B and A, activates the second messenger cGMP, suppresses aldosterone, and preserves GFR without reducing blood pressure in a proof-of-concept study in patients with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Human Study to Evaluate Safety, Tolerability, and Cyclic GMP Activating Properties of this compound in Subjects With Stable Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Continuous Subcutaneous Infusion of Cenderitide in Rat Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the effects of continuous subcutaneous infusion of Cenderitide in a rat model of cardiac fibrosis and diastolic dysfunction. The information is compiled from peer-reviewed research and standard laboratory procedures.

Introduction to this compound

This compound (also known as CD-NP) is a novel chimeric natriuretic peptide engineered to be a dual activator of natriuretic peptide receptors NPR-A and NPR-B.[1][2][3] This dual agonism is designed to combine the beneficial renal-enhancing and aldosterone-suppressing effects of NPR-A activation with the potent anti-proliferative and anti-fibrotic properties of NPR-B activation, while minimizing hypotension.[2][3] In a rat model of cardiac fibrosis induced by unilateral nephrectomy, a two-week continuous subcutaneous infusion of this compound has been shown to attenuate the development of cardiac fibrosis and preserve diastolic function. The underlying mechanism involves the generation of the second messenger cyclic guanosine monophosphate (cGMP), which leads to the suppression of the pro-fibrotic hormone aldosterone and the inhibition of fibroblast proliferation and collagen synthesis.[1][4]

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of a two-week continuous subcutaneous infusion of this compound (170 ng/kg/min) in a rat model of unilateral nephrectomy (UNX). The data is presented as mean ± SEM.

Table 1: Echocardiographic Parameters of Diastolic and Systolic Function

| Parameter | Sham + Vehicle | UNX + Vehicle | UNX + this compound |

| Diastolic Function | |||

| dSR-E (1/s) | 6.5 ± 0.3 | 4.8 ± 0.2 | 6.2 ± 0.4† |

| dSR-A (1/s) | 4.5 ± 0.2 | 5.8 ± 0.3 | 4.7 ± 0.3† |

| dSR-E/A Ratio | 1.4 ± 0.1 | 0.8 ± 0.05* | 1.3 ± 0.1† |

| Systolic Function | |||

| Ejection Fraction (%) | 78 ± 2 | 75 ± 3 | 79 ± 2 |

| sS (%) | -22 ± 1 | -20 ± 1 | -23 ± 1 |

| sSR (1/s) | -5.0 ± 0.2 | -4.5 ± 0.3 | -5.2 ± 0.3 |

*p<0.05 vs Sham + Vehicle; †p<0.05 vs UNX + Vehicle. Data estimated from figures in Martin et al., 2012.

Table 2: Cardiac Fibrosis and Neurohormonal Activation

| Parameter | Sham + Vehicle | UNX + Vehicle | UNX + this compound |

| LV Fibrosis (%) | 1.8 ± 0.2 | 3.5 ± 0.4 | 2.0 ± 0.3† |

| Plasma Aldosterone (pg/mL) | 250 ± 50 | 550 ± 75 | 280 ± 60† |

*p<0.05 vs Sham + Vehicle; †p<0.05 vs UNX + Vehicle. Data estimated from figures in Martin et al., 2012.

Experimental Protocols

The following are detailed protocols for the key experiments involved in studying the continuous subcutaneous infusion of this compound in a rat model of cardiac fibrosis.

Protocol 1: Unilateral Nephrectomy (UNX) in Rats

This protocol describes the surgical procedure to induce a model of cardiac fibrosis through mild renal insufficiency.

Materials:

-

Male Sprague-Dawley rats (or other appropriate strain)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Surgical instruments (scalpel, forceps, scissors, retractors, suture)

-

Sterile saline

-

Analgesics (e.g., buprenorphine)

-

Warming pad

Procedure:

-

Anesthetize the rat using an approved anesthetic protocol.

-

Shave and sterilize the skin on the left flank.

-

Make a small flank incision to expose the left kidney.

-

Gently exteriorize the kidney and ligate the renal artery, vein, and ureter with a single suture.

-

Excise the kidney.

-

Close the muscle layer and skin with sutures or surgical clips.

-

Administer post-operative analgesia and monitor the animal during recovery on a warming pad.

Protocol 2: Continuous Subcutaneous Infusion of this compound via Osmotic Mini-pump

This protocol details the preparation and implantation of an osmotic mini-pump for the continuous delivery of this compound.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline or phosphate-buffered saline)

-

Osmotic mini-pumps (e.g., Alzet Model 2ML2 for 2-week infusion)

-

Anesthetic

-

Surgical instruments

-

Analgesics

Procedure:

-

Pump Preparation:

-

Prepare a sterile solution of this compound in the chosen vehicle at a concentration calculated to deliver the target dose (170 ng/kg/min) based on the pump's flow rate and the average weight of the rats.

-

Fill the osmotic mini-pumps with the this compound solution according to the manufacturer's instructions.

-

Prime the pumps in sterile saline at 37°C for the recommended duration to ensure immediate delivery upon implantation.

-

-

Pump Implantation:

-

Anesthetize the rat.

-

Shave and sterilize the skin on the back, between the scapulae.

-

Make a small incision and create a subcutaneous pocket using blunt dissection.

-

Insert the primed osmotic mini-pump into the pocket.

-

Close the incision with sutures or surgical clips.

-

Administer post-operative analgesia and monitor the animal's recovery.

-

Protocol 3: Quantification of Cardiac Fibrosis using Picrosirius Red Staining

This protocol describes the histological method to assess the level of collagen deposition in the heart.

Materials:

-

Formalin-fixed, paraffin-embedded heart tissue sections

-

Picrosirius red stain solution

-

Microscope with polarizing filters

-

Image analysis software

Procedure:

-

Deparaffinize and rehydrate the heart tissue sections.

-

Stain the sections with Picrosirius red solution.

-

Dehydrate the sections and mount with a coverslip.

-

Visualize the stained sections under a microscope with cross-polarized light, where collagen will appear bright red or yellow.

-

Capture images of multiple random fields from the left ventricle.

-

Use image analysis software to quantify the percentage of the tissue area that is positively stained for collagen.

Protocol 4: Measurement of Plasma Aldosterone

This protocol outlines the use of an enzyme-linked immunosorbent assay (ELISA) to measure plasma aldosterone levels.

Materials:

-

Rat plasma samples

-

Aldosterone ELISA kit

-

Microplate reader

Procedure:

-

Collect blood samples from the rats in EDTA-containing tubes and centrifuge to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

Thaw the plasma samples and perform the aldosterone ELISA according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader and calculate the aldosterone concentration based on the standard curve.

Visualizations

This compound Signaling Pathway

Caption: this compound dual receptor activation and downstream anti-fibrotic effects.

Experimental Workflow

Caption: Workflow for studying continuous this compound infusion in a rat model.

References

Application Notes: Assessing Glomerular Filtration Rate (GFR) Following Cenderitide Infusion

These application notes provide a comprehensive overview and detailed protocols for assessing the impact of Cenderitide, a novel chimeric natriuretic peptide, on the glomerular filtration rate (GFR). This document is intended for researchers, scientists, and drug development professionals engaged in preclinical or clinical evaluation of this compound's renal effects.

Introduction

This compound is a dual-acting peptide engineered by combining the C-terminal of C-type natriuretic peptide (CNP) with the N-terminal of Dendroaspis natriuretic peptide (DNP). It simultaneously targets natriuretic peptide receptor-A (NPR-A) and NPR-B, which are key regulators of cardiovascular and renal function. The activation of these receptors stimulates guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). This signaling cascade promotes vasodilation, natriuresis, and diuresis, which are critical physiological responses for regulating blood pressure and fluid balance. Given its mechanism of action, accurately quantifying this compound's effect on GFR is essential for understanding its renal pharmacology and therapeutic potential.

This compound Signaling Pathway

This compound exerts its effects by binding to and activating both NPR-A and NPR-B receptors on the surface of target cells, such as those in the kidneys and vasculature. This binding initiates an intracellular signaling cascade that is central to its physiological function.

Caption: this compound signaling pathway via NPR-A/B receptors.

Protocol: GFR Assessment via Continuous Inulin Infusion

The gold-standard method for accurately measuring GFR is through the clearance of an exogenous filtration marker like inulin. Inulin is freely filtered by the glomerulus and is neither secreted nor reabsorbed by the renal tubules. This protocol details the constant infusion method to determine GFR before and after this compound administration.

Experimental Workflow

The overall experimental process involves a baseline stabilization period, followed by baseline measurements, this compound infusion, and subsequent post-infusion measurements to determine the change in renal function.

Caption: Experimental workflow for GFR assessment.

Detailed Methodologies

1. Subject Preparation:

-

Animal Models: Anesthetize the subject (e.g., rat, dog) following approved institutional guidelines. Place the animal on a heated surgical table to maintain body temperature.

-

Catheterization: Surgically place catheters in the jugular vein (for infusions), carotid artery (for blood sampling and blood pressure monitoring), and bladder (for urine collection).

2. Inulin Infusion Protocol:

-

Priming Dose: Administer an intravenous bolus (priming dose) of inulin to rapidly achieve the desired plasma concentration. The dose should be calculated based on the subject's body weight and estimated volume of distribution.

-

Continuous Infusion: Immediately following the priming dose, start a continuous intravenous infusion of inulin at a constant rate to maintain a stable plasma concentration.

-

Equilibration: Allow for an equilibration period of at least 60 minutes after starting the infusion to ensure inulin concentration reaches a steady state in the plasma.

3. Sample Collection:

-

Baseline Period: After equilibration, collect two to three consecutive timed urine samples (e.g., 20-30 minutes each). At the midpoint of each urine collection period, collect a blood sample from the arterial catheter.

-

This compound Administration: Begin the intravenous infusion of this compound at the desired dose. The inulin infusion should continue at the same constant rate.

-

Post-Infusion Period: Following the start of the this compound infusion, repeat the timed urine and midpoint blood sampling procedure at specified intervals (e.g., 0-30 min, 30-60 min, 60-90 min post-infusion) to assess the dynamic changes in GFR.

4. Sample Analysis:

-

Accurately measure the volume of each urine sample.

-

Centrifuge blood samples to separate plasma.

-

Determine the concentration of inulin in all plasma and urine samples using a validated analytical method (e.g., colorimetric assay or HPLC).

5. GFR Calculation:

-

GFR is calculated using the standard clearance formula: GFR = (U_in x V) / P_in Where:

-

U_in = Concentration of inulin in the urine.

-

V = Urine flow rate (urine volume / collection time).

-

P_in = Concentration of inulin in the plasma.

-

Data Presentation

The collected data should be organized to clearly demonstrate the effects of this compound on renal hemodynamics.

Table 1: Example Renal Hemodynamic Data Before and After this compound Infusion

| Parameter | Baseline (Pre-infusion) | 0-30 min Post-Cenderitide | 30-60 min Post-Cenderitide |

| Mean Arterial Pressure (mmHg) | 105 ± 5 | 95 ± 4 | 92 ± 5 |

| Urine Flow Rate (mL/min) | 0.8 ± 0.1 | 1.5 ± 0.2 | 1.8 ± 0.3 |

| Plasma Inulin (mg/mL) | 0.25 ± 0.02 | 0.24 ± 0.02 | 0.25 ± 0.03 |

| Urine Inulin (mg/mL) | 30.0 ± 2.5 | 36.0 ± 3.0 | 40.0 ± 3.5 |

| Calculated GFR (mL/min) | 96.0 ± 8.0 | 120.0 ± 10.0 | 128.0 ± 11.0 |

Data are presented as mean ± standard error. This table contains representative data for illustrative purposes.

Table 2: Summary of this compound Effects on Key Renal Parameters

| Parameter | Variable | Description | Expected Change with this compound |

| Glomerular Filtration Rate | GFR | Rate of fluid filtration from glomerular capillaries. | Increase |

| Urine Flow Rate | V | Volume of urine produced per unit time. | Increase (Diuresis) |

| Urinary Sodium Excretion | U_Na * V | Rate of sodium excretion in urine. | Increase (Natriuresis) |

| Filtration Fraction | FF = GFR / RPF | Proportion of renal plasma flow that is filtered. | Variable |

| Renal Blood Flow | RBF | Blood flow through the kidneys. | Increase / No Change |

RPF = Renal Plasma Flow

Cell culture studies of Cenderitide's effects on human cardiac fibroblasts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac fibrosis, characterized by the excessive proliferation of cardiac fibroblasts and deposition of extracellular matrix (ECM), is a primary contributor to cardiac stiffness and heart failure. Cenderitide (CD-NP) is a novel chimeric natriuretic peptide engineered to combat these pathological processes. It is composed of C-type natriuretic peptide (CNP) fused to the C-terminus of Dendroaspis natriuretic peptide (DNP).[1][2][3] This unique structure allows this compound to function as a dual agonist, activating both particulate guanylyl cyclase-A (pGC-A) and pGC-B receptors.[1][3] This dual activation triggers an increase in the intracellular second messenger, cyclic guanosine monophosphate (cGMP), which mediates the peptide's anti-fibrotic effects.[2]

In cell culture studies involving human cardiac fibroblasts (HCFs), this compound has demonstrated potent anti-proliferative and anti-fibrotic properties.[1][4] It effectively inhibits fibroblast proliferation and collagen synthesis, proving superior to native peptides like BNP or CNP in reducing collagen production.[1] These attributes make this compound a significant therapeutic candidate for targeting and potentially reversing cardiac fibrosis.[1]

This compound's Anti-Fibrotic Signaling Pathway

This compound exerts its effects by binding to natriuretic peptide receptors pGC-A and pGC-B on the surface of cardiac fibroblasts. This binding activates the guanylyl cyclase domain of the receptors, leading to the conversion of GTP to cGMP. The subsequent rise in intracellular cGMP concentration is central to mediating the downstream anti-fibrotic actions, which include the inhibition of pathways responsible for fibroblast proliferation and collagen synthesis.[1][2]

Caption: this compound signaling cascade in cardiac fibroblasts.

Summary of Experimental Data

Quantitative data from in vitro studies highlights this compound's ability to suppress key fibrotic activities in human cardiac fibroblasts.

| Parameter Measured | Cell Type | Treatment | Result | Reference |

| DNA Synthesis | Human Cardiac Fibroblasts (HCF) | This compound (0.0037 µg/mL to 37 µg/mL) | Statistically significant suppression of DNA synthesis.[5] | [5] |

| Cell Proliferation | Hypertrophic HCF | This compound released from films | Inhibition of HCF proliferation.[5] | [5] |

| Intracellular cGMP Production | Human Cardiac Fibroblasts (HCF) | This compound | Verified bioactivity through elevated cGMP production.[4][5] | [4][5] |

| Collagen Production | Human Cardiac Fibroblasts (HCF) | This compound vs. BNP and CNP | This compound was superior in inhibiting collagen production.[1] | [1] |

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on human cardiac fibroblasts (HCFs) in a cell culture setting.

References

- 1. Natriuretic Peptide Based Therapeutics For Heart Failure: this compound: A Novel First-In-Class Designer Natriuretic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Human Study to Evaluate Safety, Tolerability, and Cyclic GMP Activating Properties of this compound in Subjects With Stable Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of this compound controlled release platforms for potential local treatment of cardiovascular pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-Eluting Film for Potential Cardiac Patch Applications - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Cenderitide Subcutaneous Delivery: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the subcutaneous delivery of Cenderitide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a chimeric natriuretic peptide designed for the potential treatment of heart failure.[1] It is a 37-amino acid peptide created by fusing the C-terminus of Dendroaspis natriuretic peptide (DNP) to the full C-type natriuretic peptide (CNP) structure.[1][2][3] This unique structure allows this compound to act as a dual agonist, activating both natriuretic peptide receptor-A (NPR-A) and NPR-B.[1] Activation of these receptors stimulates the production of the second messenger cyclic guanosine monophosphate (cGMP), leading to two primary effects: natriuresis and diuresis (via NPR-A) and antifibrotic and antiproliferative responses (via NPR-B).[1]

Q2: What are the main challenges associated with the subcutaneous delivery of this compound?

A2: Like many therapeutic peptides, the subcutaneous delivery of this compound faces several challenges:

-

Enzymatic Degradation: Peptides are susceptible to degradation by proteases present in the subcutaneous tissue. The primary enzyme responsible for the degradation of natriuretic peptides is neprilysin (NEP).[4][5] this compound has been engineered to be more resistant to NEP degradation compared to native natriuretic peptides like ANP and CNP.[6]

-

Bioavailability: Achieving consistent and adequate bioavailability after subcutaneous injection can be challenging due to local degradation and clearance. However, studies in canines have shown good subcutaneous bioavailability for this compound.

-

Formulation Stability: Peptides can be unstable in aqueous solutions, prone to aggregation, oxidation, and hydrolysis.[7] Proper formulation, including pH optimization and the use of stabilizing excipients, is crucial.[7][8]

-

High Concentration Issues: For subcutaneous delivery, a high concentration of the peptide in a small volume is often required, which can lead to issues with viscosity and solubility.

Q3: How is the bioactivity of this compound measured in experiments?

A3: The primary method for assessing the bioactivity of this compound is by measuring the downstream second messenger, cyclic guanosine monophosphate (cGMP).[2][9][10][11] Increased cGMP levels in plasma, urine, or cell culture supernatants following this compound administration indicate successful receptor activation.[10][12][11]

Troubleshooting Guides

Issue 1: Low or Inconsistent Bioactivity (Reduced cGMP Levels)

| Potential Cause | Troubleshooting Steps |

| This compound Degradation | - Improper Storage: Ensure this compound is stored at the recommended temperature (typically -20°C or -80°C for long-term storage) in a desiccated environment. Avoid repeated freeze-thaw cycles. - Formulation Instability: Prepare fresh solutions of this compound for each experiment using a validated, sterile buffer. Consider the use of stabilizing excipients if stability issues are suspected.[8] The optimal pH for stability should be determined, but a near-neutral pH is often a good starting point.[13] - Enzymatic Degradation: If working with cell cultures or in vivo models, consider the presence of proteases like neprilysin. While this compound is more resistant, high local concentrations of proteases could still lead to degradation. |

| Suboptimal Assay Conditions | - Cell Line Responsiveness: Confirm that the cell line used in your in vitro assay expresses functional NPR-A and NPR-B receptors. - Assay Sensitivity: Ensure your cGMP assay is sensitive enough to detect changes at the expected concentrations of this compound. - Incubation Time: Optimize the incubation time of this compound with your cells or the time of sample collection in animal studies to capture the peak cGMP response. |

| Incorrect Dosing or Administration | - Inaccurate Concentration: Verify the concentration of your this compound stock solution. - Improper Injection Technique: For in vivo studies, ensure proper subcutaneous injection technique to deliver the full dose into the subcutaneous space. Refer to the detailed experimental protocol below. |

Issue 2: Poor Subcutaneous Bioavailability in Animal Models

| Potential Cause | Troubleshooting Steps |

| Formulation Issues | - High Viscosity: If using a high concentration of this compound, the formulation may be too viscous for efficient absorption. Consider optimizing the formulation to reduce viscosity. - Precipitation at Injection Site: The pH and buffer composition of the formulation can influence solubility at the physiological pH of the subcutaneous space. Ensure the formulation remains soluble upon injection. |

| Injection Technique | - Injection Site: The choice of injection site can influence absorption. The loose skin over the neck or flank is a common and effective site in rodents.[13] Rotate injection sites if administering repeated doses.[14] - Injection Volume: Large injection volumes can cause local tissue distension and may not be absorbed efficiently. Adhere to recommended maximum injection volumes for the animal model being used. |

| Animal Model-Specific Factors | - Species Differences: Be aware that bioavailability can vary between species. - Animal Health: Ensure animals are healthy, as underlying conditions could affect drug absorption and metabolism. |

Data Presentation

Table 1: Subcutaneous Bioavailability of this compound in Healthy Canines

| Parameter | Intravenous (IV) Bolus (10 µg/kg) | Subcutaneous (SQ) Bolus (40 µg/kg) |

| Peak Plasma this compound Level | 8843 ± 3259 pg/mL (at 0.5 min) | 2200 ± 393 pg/mL (at 40 min) |

| Time to Peak Plasma Level | 0.5 minutes | 40 minutes |

| Duration of Increased Plasma Levels | 0.5 to 10 minutes | 10 to 90 minutes |

| Peak Plasma cGMP Level | 90 ± 7 pmol/mL (at 20 min) | 94 ± 6 pmol/mL (at 60 min) |

| Duration of Increased cGMP Levels | 2 to 90 minutes | 20 to 180 minutes |

| Estimated Bioavailability (SQ vs. IV) | - | 72 ± 9% |

Data adapted from a study in healthy mongrel dogs.

Experimental Protocols

Protocol 1: Subcutaneous Administration of this compound in Rodents

1. Materials:

-

Lyophilized this compound

-

Sterile, non-pyrogenic vehicle (e.g., saline, phosphate-buffered saline (PBS))

-

Sterile insulin syringes with appropriate gauge needles (e.g., 27-30G)

-

Alcohol swabs

-

Animal restraining device (if necessary)

2. Procedure:

-

Reconstitution: Aseptically reconstitute the lyophilized this compound with the appropriate volume of sterile vehicle to achieve the desired final concentration. Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking.

-

Animal Preparation: Acclimatize the animal to handling prior to the injection day. Weigh the animal to determine the correct injection volume.

-

Injection Site Selection: The preferred site for subcutaneous injection in rodents is the loose skin over the dorsal (back) area, between the shoulder blades.[13]

-

Injection Technique:

-

Gently restrain the animal.

-

Lift a fold of skin at the injection site.

-

Insert the needle, bevel up, at a 45-degree angle into the base of the skin tent, ensuring it enters the subcutaneous space and not the underlying muscle or intradermal layer.

-

Gently aspirate to ensure a blood vessel has not been punctured. If blood appears in the syringe hub, withdraw the needle and choose a new site.

-

Slowly inject the this compound solution.

-

Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary.

-

-

Post-injection Monitoring: Monitor the animal for any signs of distress or local reaction at the injection site.

Protocol 2: In Vitro cGMP Bioassay

1. Materials:

-

Cells expressing NPR-A and NPR-B receptors (e.g., HEK293 cells transfected with the receptors, primary cardiac fibroblasts)

-

Cell culture medium

-

This compound stock solution

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

-

Lysis buffer

-

Commercial cGMP enzyme immunoassay (EIA) kit

2. Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Wash the cells with serum-free medium. Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to inhibit cGMP degradation.

-

This compound Stimulation: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. Include a vehicle-only control.

-

Cell Lysis: Aspirate the medium and lyse the cells according to the cGMP assay kit manufacturer's instructions.

-

cGMP Measurement: Determine the cGMP concentration in the cell lysates using the commercial EIA kit, following the manufacturer's protocol.

-

Data Analysis: Normalize the cGMP concentration to the protein concentration in each well. Plot the cGMP concentration against the this compound concentration to generate a dose-response curve.

Visualizations

Caption: this compound Signaling Pathway

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Natriuretic Peptide Based Therapeutics For Heart Failure: this compound: A Novel First-In-Class Designer Natriuretic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natriuretic peptide based therapeutics for heart failure: this compound: A novel first-in-class designer natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of Natriuretic Peptides and the Significance of Neprilysin in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review | MDPI [mdpi.com]

- 8. Stable Excipients Screening of Protein & Peptide Formulation - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 9. Investigation of this compound controlled release platforms for potential local treatment of cardiovascular pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Human Study to Evaluate Safety, Tolerability, and Cyclic GMP Activating Properties of this compound in Subjects With Stable Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Human Study to Evaluate Safety, Tolerability, and Cyclic GMP Activating Properties of this compound in Subjects With Stable Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchanimaltraining.com [researchanimaltraining.com]

- 14. help.honehealth.com [help.honehealth.com]

Cenderitide Technical Support Center: In Vitro Experimentation Guide

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful use of Cenderitide in in vitro experiments. This guide includes frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a chimeric natriuretic peptide, engineered by fusing the C-terminus of Dendroaspis natriuretic peptide (DNP) to the full C-type natriuretic peptide (CNP) structure.[1] This design allows this compound to act as a dual agonist for natriuretic peptide receptors A (NPR-A) and B (NPR-B).[1] Activation of these receptors stimulates the production of the second messenger cyclic guanosine monophosphate (cGMP), which in turn mediates various cellular responses.[2][3] The dual receptor activation gives this compound a unique profile of anti-fibrotic, anti-proliferative, and renal-enhancing properties.[1][2]

Q2: How should I reconstitute and store lyophilized this compound?

A2: For optimal performance and stability, proper reconstitution and storage of lyophilized this compound are critical. While specific stability data for this compound is not extensively published, the following guidelines are based on best practices for peptide handling.[4][5]

-

Reconstitution:

-

Before opening, gently tap the vial to ensure all lyophilized powder is at the bottom.

-

Reconstitute the peptide in a sterile, neutral buffer such as phosphate-buffered saline (PBS) at pH 7.4. For some applications, sterile water can be used.

-

To dissolve, gently swirl or roll the vial. Avoid vigorous shaking or vortexing, as this can cause aggregation and degradation of the peptide.

-

-

Storage:

-

Lyophilized Powder: Store at -20°C or -80°C for long-term stability.[4][5]

-

Reconstituted Solution: Aliquot the reconstituted this compound into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. For short-term storage (a few days), the solution can be kept at 2-8°C.[5]

-

Q3: What are the recommended effective concentrations of this compound for in vitro assays?

A3: The optimal concentration of this compound will vary depending on the specific cell type and assay. However, based on published studies, the following concentration ranges can be used as a starting point for your experiments.

| In Vitro Assay | Cell Type | Effective Concentration Range | Reference |

| cGMP Production | HEK293 cells overexpressing NPR-A or NPR-B | 10⁻⁹ M to 10⁻⁶ M | [2] |

| Inhibition of Cardiac Fibroblast Proliferation | Human Cardiac Fibroblasts (HCF) | Not explicitly stated, but likely in the nanomolar to micromolar range. | [6] |

| Inhibition of Collagen Production | Human Cardiac Fibroblasts (HCF) | Not explicitly stated, but this compound was found to be superior to BNP or CNP. | [2] |

Troubleshooting Guide

Problem 1: Low or no cGMP production in response to this compound treatment.

| Possible Cause | Suggested Solution |

| Improper peptide handling: this compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Always aliquot reconstituted this compound into single-use vials and store at -80°C. Avoid repeated freezing and thawing. |

| Incorrect cell line: The cell line used may not express sufficient levels of NPR-A or NPR-B. | Use a cell line known to express natriuretic peptide receptors, such as HEK293 cells transfected with NPR-A or NPR-B, or primary cardiac fibroblasts. |

| Suboptimal assay conditions: The incubation time or concentration of this compound may not be optimal. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. |

| Phosphodiesterase (PDE) activity: PDEs can rapidly degrade cGMP. | Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cGMP degradation. |

Problem 2: Inconsistent results in cardiac fibroblast proliferation assays.

| Possible Cause | Suggested Solution |

| Variability in primary cells: Primary cardiac fibroblasts can have high batch-to-batch variability. | Use cells from the same passage number and ensure consistent cell seeding density across experiments. |

| Serum concentration: Serum contains growth factors that can mask the inhibitory effect of this compound. | Reduce the serum concentration in your culture medium during the experiment or use a serum-free medium if possible. |

| TGF-β1 activity: The activity of the pro-fibrotic stimulus, TGF-β1, may vary. | Use a consistent source and lot of TGF-β1. Perform a dose-response curve for TGF-β1 to ensure you are using a concentration that induces a robust proliferative response. |

| Peptide instability in media: this compound may degrade in the cell culture medium over long incubation periods. | Consider refreshing the medium with freshly prepared this compound during long-term experiments. However, specific data on this compound's half-life in cell culture media is not readily available. |

Experimental Protocols

Protocol 1: cGMP Production Assay in HEK293 Cells

This protocol is adapted from studies investigating the cGMP-stimulating effects of this compound in HEK293 cells overexpressing natriuretic peptide receptors.[2]

-

Cell Culture: Culture HEK293 cells stably transfected with either human NPR-A or NPR-B in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cell Seeding: Seed the cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Pre-incubation: On the day of the assay, wash the cells once with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution [HBSS] containing a phosphodiesterase inhibitor like 0.5 mM IBMX).

-

This compound Treatment: Add this compound at various concentrations (e.g., 10⁻⁹ M to 10⁻⁶ M) to the wells and incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.

-

Cell Lysis: Terminate the reaction by aspirating the medium and adding 0.1 M HCl to lyse the cells.

-

cGMP Measurement: Determine the intracellular cGMP concentration using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

Protocol 2: Inhibition of TGF-β1-Induced Cardiac Fibroblast Proliferation

This protocol provides a general framework for assessing the anti-proliferative effects of this compound on cardiac fibroblasts.

-

Cell Culture: Culture primary human cardiac fibroblasts (HCFs) in fibroblast growth medium.

-

Cell Seeding: Seed HCFs in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Serum Starvation: The following day, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Add a pro-proliferative stimulus, such as TGF-β1 (e.g., 10 ng/mL), to the wells (except for the negative control).

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

Proliferation Assessment: Measure cell proliferation using a standard method such as the BrdU incorporation assay or a resazurin-based viability assay.

Visualizations

This compound Signaling Pathway

Caption: this compound activates NPR-A and NPR-B, leading to cGMP production and downstream cellular effects.

Experimental Workflow for cGMP Assay

Caption: A typical workflow for measuring intracellular cGMP levels in response to this compound.

Troubleshooting Decision Tree for Low cGMP Signal

Caption: A decision tree to troubleshoot experiments with unexpectedly low cGMP signals.

References

- 1. Natriuretic peptide based therapeutics for heart failure: this compound: A novel first-in-class designer natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natriuretic Peptide Based Therapeutics For Heart Failure: this compound: A Novel First-In-Class Designer Natriuretic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jpt.com [jpt.com]

- 5. bluewellpeptides.com [bluewellpeptides.com]

- 6. Investigation of this compound controlled release platforms for potential local treatment of cardiovascular pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Cenderitide Dose-Ranging Studies

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for designing and executing dose-ranging studies for Cenderitide (CD-NP). This compound is a chimeric natriuretic peptide engineered to co-activate natriuretic peptide receptor-A (NPR-A) and NPR-B, offering potential therapeutic benefits in cardiovascular diseases like heart failure.[1][2][3][4] This guide addresses common experimental challenges through detailed troubleshooting guides, FAQs, standardized protocols, and data summaries to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as CD-NP, is a 37-amino acid designer natriuretic peptide.[5][6] It is a fusion of C-type natriuretic peptide (CNP) and the C-terminus of Dendroaspis natriuretic peptide (DNP).[1][3][7] This chimeric structure allows it to act as a dual agonist, activating both particulate guanylyl cyclase-A (pGC-A) and pGC-B receptors.[1][3][8][9] Activation of these receptors increases the intracellular concentration of the second messenger cyclic guanosine monophosphate (cGMP), which mediates its therapeutic effects, including vasodilation, natriuresis, diuresis, and inhibition of cardiac fibrosis.[2][6][10]

Q2: What are the key pharmacodynamic markers to measure in a this compound study?

A2: The primary pharmacodynamic marker for this compound is the level of cyclic guanosine monophosphate (cGMP) in plasma and urine, as it directly reflects the activation of pGC-A and pGC-B receptors.[1][7][11] Other important markers include urinary sodium excretion (natriuresis), urine flow rate (diuresis), glomerular filtration rate (GFR), and blood pressure.[1][6]

Q3: What dose ranges of this compound have been explored in clinical studies?

A3: this compound has been administered in clinical trials via both intravenous (IV) and subcutaneous (SC) routes. Phase I and II studies have explored a range of doses. For instance, one study in patients with stable chronic heart failure used a 4-hour IV infusion.[1][7] Another trial in ambulatory heart failure patients utilized a continuous subcutaneous infusion with increasing doses over eight days.[12] A single subcutaneous dose of 10 ug/kg has also been studied.[10] Researchers should consult specific clinical trial publications for detailed dosing regimens.

Q4: How should this compound be stored and handled?

A4: As a peptide, this compound should be handled with care to prevent degradation. Lyophilized (powder) this compound should be stored at -20°C or colder for long-term stability, protected from light.[13] Before reconstitution, the vial should be allowed to warm to room temperature to prevent moisture condensation.[14] For peptides in solution, storage should be in sterile, pH-buffered (pH 5-6) aliquots at -20°C or colder to minimize degradation and avoid repeated freeze-thaw cycles.[13][14]

Q5: What are the main challenges in designing this compound dose-ranging studies?

A5: A key challenge is to identify a therapeutic window that maximizes the desired cardiorenal effects (e.g., natriuresis, cGMP elevation) while minimizing dose-limiting side effects such as hypotension.[1][3] this compound was specifically designed to have less hypotensive effect than other natriuretic peptides like nesiritide.[1][6] Additionally, the inherent variability in patient response and the need for precise and sensitive bioanalytical assays for cGMP present further challenges.

Troubleshooting Guides

Issue 1: High Variability in Plasma/Urine cGMP Measurements

| Potential Cause | Troubleshooting Steps |

| Improper Sample Handling | Ensure strict adherence to sample collection protocols. Use EDTA plasma and immediately add a phosphodiesterase (PDE) inhibitor to prevent cGMP degradation.[15] Process samples on ice and freeze at -80°C as soon as possible. Avoid repeated freeze-thaw cycles.[14][16] |

| Assay Interference | Samples with high protein or lipid content may interfere with the assay. Consider a sample purification step, such as ethanol precipitation, before performing the ELISA.[17] |

| Inter-subject Variability | Biological variability is expected. Ensure adequate sample size and appropriate statistical analysis to account for this. Stratify patients based on baseline characteristics if necessary. |

| Assay Protocol Deviation | Strictly follow the validated ELISA protocol. Ensure consistent incubation times, temperatures, and washing steps for all samples.[18][19][20] Use a new standard curve for each plate. |

Issue 2: Lack of a Clear Dose-Response Relationship

| Potential Cause | Troubleshooting Steps |

| Inappropriate Dose Range | The selected dose range may be too narrow or on the plateau of the dose-response curve. Conduct a thorough literature review of preclinical and clinical data to inform dose selection. Consider a wider range of doses in pilot studies. |

| Receptor Saturation or Downregulation | With prolonged or high-dose infusions, natriuretic peptide receptors may become saturated or downregulated. Consider study designs with shorter infusion times or intermittent dosing schedules. |

| Drug Degradation | This compound, like other peptides, can degrade if not handled properly. Confirm the stability and concentration of your dosing solutions. Prepare solutions fresh daily and protect from light and heat.[13] |

| Pharmacokinetic Variability | Individual differences in drug absorption, distribution, metabolism, and excretion can obscure the dose-response relationship. Measure pharmacokinetic parameters alongside pharmacodynamic endpoints to correlate drug exposure with effect. |

Issue 3: Unexpected Hypotensive Events

| Potential Cause | Troubleshooting Steps |

| Dose Too High | Although designed to be less hypotensive, high doses of this compound can still lower blood pressure.[5] Implement a dose-escalation protocol with careful blood pressure monitoring. Define clear stopping rules for significant drops in blood pressure. |

| Patient Population | Patients with compromised cardiovascular function or those on concomitant vasodilator medications may be more susceptible to hypotension. Carefully define inclusion/exclusion criteria and monitor concomitant medications. |

| Infusion Rate | A rapid infusion rate can lead to a sudden drop in blood pressure. Consider a slower infusion rate or a loading dose followed by a maintenance infusion. |

Experimental Protocols & Data

Protocol: Measurement of Plasma cGMP using ELISA

This protocol is a general guideline and should be adapted based on the specific commercial ELISA kit used.

-

Sample Collection and Preparation:

-

Collect whole blood into pre-chilled EDTA tubes.

-

Immediately add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

-

Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.

-

Aliquot the plasma supernatant into cryovials and store at -80°C until analysis.[20] Avoid repeated freeze-thaw cycles.[16]

-

-

Sample Acetylation (if required):

-